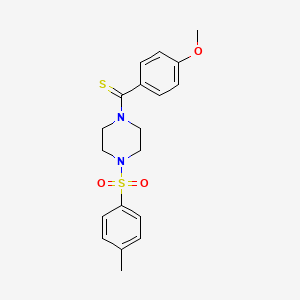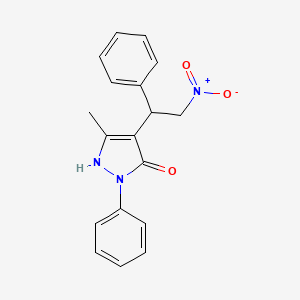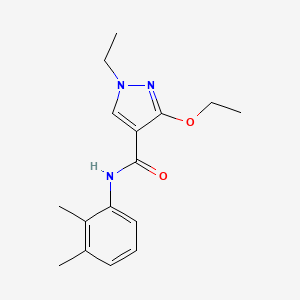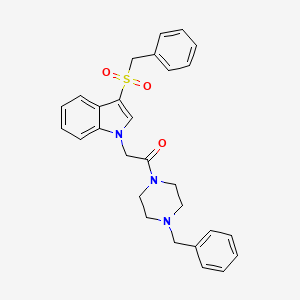
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide, commonly known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of thiosemicarbazones and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
- A study by Sethusankar et al. (2002) on a related compound explores its crystal structure, highlighting the planarity of the imidazolidine-2,4-dione system and the molecular interactions stabilizing its structure, including hydrogen bonding and C-H...O interactions. Such studies are crucial for understanding the physical and chemical properties of new compounds, which can inform their potential applications in drug design and material science (Sethusankar et al., 2002).
Metabolism and Toxicology
- Research by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes reveals insights into the metabolic pathways of chloroacetamides. Understanding the metabolic fate of chemicals is essential for assessing their safety and efficacy as pharmaceuticals or agricultural chemicals (Coleman et al., 2000).
Antimicrobial and Antioxidant Activities
- A study by Hamdi et al. (2012) on new coumarin derivatives, including thiazolidinone compounds, evaluated their antibacterial and antioxidant activities. This research demonstrates the potential of structurally similar compounds in developing new antimicrobial agents, which could be a possible application for the compound (Hamdi et al., 2012).
Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives
- Krátký et al. (2017) synthesized and evaluated the antimicrobial activity of rhodanine-3-acetic acid-based amides, esters, and derivatives against a panel of bacteria, mycobacteria, and fungi, highlighting the broad potential for similar compounds in antimicrobial research (Krátký et al., 2017).
Crystal Structures of Thiazolidinone Derivatives
- The work by Galushchinskiy et al. (2017) on the crystal structures of thiazolidinone derivatives sheds light on the structural aspects that could influence the biological activity and chemical properties of compounds with similar features, which is essential for drug design and development (Galushchinskiy et al., 2017).
Propiedades
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-16-9-5-4-8-15(16)22-12-11-21(19(22)24)13-18(23)20-14-7-3-6-10-17(14)26-2/h3-10H,11-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPOPXQBSMUAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(3-chlorophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2857762.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2857765.png)


![1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2857769.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2857771.png)


![Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester](/img/structure/B2857777.png)
methanone](/img/structure/B2857782.png)
![Ethyl (5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2857783.png)
